2-Nitro-N-(prop-2-EN-1-YL)-4-[3-(pyridin-2-YL)-1,2,4-oxadiazol-5-YL]aniline
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Overview
Description
2-Nitro-N-(prop-2-EN-1-YL)-4-[3-(pyridin-2-YL)-1,2,4-oxadiazol-5-YL]aniline is a complex organic compound that features a nitro group, a prop-2-en-1-yl group, and a pyridin-2-yl-1,2,4-oxadiazol-5-yl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitro-N-(prop-2-EN-1-YL)-4-[3-(pyridin-2-YL)-1,2,4-oxadiazol-5-YL]aniline typically involves multiple steps One common approach is to start with the nitration of aniline to introduce the nitro groupThe final step involves the formation of the pyridin-2-yl-1,2,4-oxadiazol-5-yl moiety through a cyclization reaction involving appropriate precursors .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for nitration and alkylation steps, as well as the development of efficient purification techniques to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
2-Nitro-N-(prop-2-EN-1-YL)-4-[3-(pyridin-2-YL)-1,2,4-oxadiazol-5-YL]aniline can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The aniline moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, or sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions often use reagents such as halogens, nitrating agents, or sulfonating agents.
Major Products
Oxidation: Conversion of the nitro group to a nitroso or hydroxylamine derivative.
Reduction: Formation of the corresponding amine.
Substitution: Introduction of various substituents onto the aromatic ring.
Scientific Research Applications
2-Nitro-N-(prop-2-EN-1-YL)-4-[3-(pyridin-2-YL)-1,2,4-oxadiazol-5-YL]aniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly as an antimicrobial or anticancer agent.
Industry: Used in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-Nitro-N-(prop-2-EN-1-YL)-4-[3-(pyridin-2-YL)-1,2,4-oxadiazol-5-YL]aniline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components .
Comparison with Similar Compounds
Similar Compounds
- N-(pyridin-2-yl)amides
- 3-bromoimidazo[1,2-a]pyridines
- N-pyridin-2-yl carbamates
Uniqueness
2-Nitro-N-(prop-2-EN-1-YL)-4-[3-(pyridin-2-YL)-1,2,4-oxadiazol-5-YL]aniline is unique due to the presence of the nitro group, which imparts distinct chemical reactivity. Additionally, the combination of the pyridin-2-yl-1,2,4-oxadiazol-5-yl moiety with the prop-2-en-1-yl group provides a unique structural framework that can be exploited for various applications .
Properties
IUPAC Name |
2-nitro-N-prop-2-enyl-4-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5O3/c1-2-8-17-12-7-6-11(10-14(12)21(22)23)16-19-15(20-24-16)13-5-3-4-9-18-13/h2-7,9-10,17H,1,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRPQUIXFQLSTGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC1=C(C=C(C=C1)C2=NC(=NO2)C3=CC=CC=N3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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